molecular formula C10H18ClNO2 B1397354 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride CAS No. 1219968-10-1

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1397354
CAS No.: 1219968-10-1
M. Wt: 219.71 g/mol
InChI Key: JFLUBISFQGIEQW-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and toxic effects. This compound is characterized by its unique structure, which includes a piperidine ring and a cyclopropane carboxylate group, making it a subject of interest for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multicomponent reactions and the use of catalysts to streamline the synthesis process. The use of advanced techniques such as hydrogenation, cyclization, and cycloaddition are common in industrial settings to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a series of reactions, including hydroxyl oxidation, amination, and imine reduction, often mediated by metal catalysts such as iridium(III) . These reactions lead to the formation of new C-N bonds, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone: A compound with a similar piperidine ring structure, used in the synthesis of various pharmaceuticals.

    Piperidine Derivatives: These include substituted piperidines, spiropiperidines, and condensed piperidines, which share structural similarities and are used in drug design.

Uniqueness

4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is unique due to its combination of a piperidine ring and a cyclopropane carboxylate group. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .

Properties

IUPAC Name

piperidin-4-ylmethyl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(9-1-2-9)13-7-8-3-5-11-6-4-8;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLUBISFQGIEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219968-10-1
Record name Cyclopropanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219968-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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